Acetonitrile, [(diphenylmethyl)amino]-
Description
General Context of α-Aminonitriles as Versatile Intermediates in Organic Synthesis
α-Aminonitriles are a class of organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. sigmaaldrich.com This bifunctional nature makes them exceptionally versatile building blocks in organic chemistry. mdpi.comresearchgate.net They serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including both natural and unnatural α-amino acids, various heterocyclic compounds, and 1,2-diamines. wikipedia.orgmasterorganicchemistry.com The reactivity of the nitrile group allows for its hydrolysis to a carboxylic acid, reduction to an amine, or reaction with Grignard reagents to form ketones. masterorganicchemistry.com Simultaneously, the amino group can be involved in various transformations. This dual reactivity is a cornerstone of their utility in constructing complex molecular architectures. researchgate.net
The importance of α-aminonitriles extends into medicinal chemistry and materials science, where they are used to build molecules with specific biological activities or material properties. mdpi.comchemspider.comnih.gov For instance, derivatives of α-aminonitriles have been found to exhibit anthelmintic, anticancer, antiviral, and antifungal properties. mdpi.comnih.gov Their ability to be synthesized from readily available starting materials further enhances their status as valuable synthons in both laboratory and industrial settings. nih.gov
Historical Development and Significance of Strecker-Type Reactions for α-Aminonitrile Synthesis
The primary and most fundamental method for synthesizing α-aminonitriles is the Strecker reaction, first reported by the German chemist Adolph Strecker in 1850. chemspider.comatompharma.co.inwikipedia.org This discovery represents one of the earliest examples of a multi-component reaction in organic chemistry. atompharma.co.in The classical Strecker synthesis involves the one-pot reaction of an aldehyde or ketone with ammonia (B1221849) and a cyanide source, typically hydrogen cyanide (HCN) or a salt like potassium cyanide (KCN). wikipedia.orgpearson.com
The reaction mechanism proceeds in two main stages. First, the aldehyde or ketone reacts with ammonia to form an imine intermediate. wikipedia.orgmasterorganicchemistry.com In the second step, the cyanide ion acts as a nucleophile, attacking the electrophilic imine carbon to form the α-aminonitrile. mdpi.comorganic-chemistry.org
General Strecker Reaction:
RCHO + NH₃ + HCN → RCH(NH₂)CN + H₂O atompharma.co.in
The significance of the Strecker synthesis lies in its direct and efficient approach to producing α-aminonitriles, which can then be hydrolyzed to yield α-amino acids. masterorganicchemistry.comorganic-chemistry.org This made it a foundational method for the laboratory and industrial synthesis of amino acids, the essential building blocks of proteins. chemspider.com Over the decades, the reaction has been extensively modified and expanded. Using primary or secondary amines instead of ammonia yields N-substituted α-amino acids, while using ketones as the carbonyl source produces α,α-disubstituted amino acids. wikipedia.org Modern variations focus on developing asymmetric (enantioselective) Strecker reactions using chiral catalysts or auxiliaries to control the stereochemistry of the product, which is crucial for pharmaceutical applications. mdpi.com
Specific Focus on Diphenylmethylamine-Derived Synthons in Chemical Research
Within the vast field of α-aminonitrile chemistry, synthons derived from diphenylmethylamine have carved out a specific and important niche. The diphenylmethyl group, also known as the benzhydryl group, is frequently used as a protecting group for amines. In the context of α-aminonitrile synthesis, this takes the form of using a pre-formed imine, specifically a diphenylmethylenimine, as a reactant.
The key synthon in this area is Acetonitrile (B52724), [(diphenylmethyl)amino]- , also known as 2-((diphenylmethylene)amino)acetonitrile or N-(diphenylmethylene)aminoacetonitrile. chemspider.comresearchgate.net This compound is effectively a glycine (B1666218) equivalent where the amino group is protected by the bulky diphenylmethylene group. This protection prevents unwanted side reactions at the nitrogen atom and allows for selective reactions at the α-carbon.
The diphenylmethylene group serves as an excellent chiral auxiliary in some contexts and can be removed under specific conditions to liberate the free amino group. researchgate.net The use of 2-((diphenylmethylene)amino)acetonitrile as a building block allows chemists to perform reactions such as Michael additions and alkylations to introduce various substituents at the carbon adjacent to the nitrile. researchgate.netmdpi.com This strategy provides a powerful route to synthesize a wide range of complex and non-proteinogenic α-amino acids and their derivatives, which are of significant interest in biological and medicinal chemistry. mdpi.com
Scope and Academic Importance of Research on Acetonitrile, [(diphenylmethyl)amino]-
The academic importance of Acetonitrile, [(diphenylmethyl)amino]- stems directly from its utility as a versatile chemical intermediate for creating valuable, complex molecules. atompharma.co.inresearchgate.net Research has demonstrated its application as a key building block in the synthesis of non-proteinogenic α-amino acids, which are amino acids not found among the 20 common protein-coding ones. mdpi.com These "unnatural" amino acids are crucial tools for probing biological systems and for developing novel pharmaceuticals. mdpi.com
A significant area of research involves the use of Acetonitrile, [(diphenylmethyl)amino]- in Michael addition reactions with α,β-unsaturated ketones (chalcones). researchgate.net These reactions allow for the construction of substituted 2-amino-5-oxonitriles, which are precursors to other complex structures like dihydropyrrole carbonitriles. researchgate.net
For example, research has been conducted on the reaction of 2-((diphenylmethylene)amino)acetonitrile with chalcones containing a thiophene (B33073) ring. mdpi.com This work aims to synthesize precursors for derivatives of 3-(2-thienyl)alanine (Tia), a synthetic analogue of phenylalanine. Such derivatives are of interest because they can activate the enzyme phenylalanine hydroxylase, suggesting potential therapeutic applications for conditions like phenylketonuria. mdpi.com The ability to use Acetonitrile, [(diphenylmethyl)amino]- to build complex side chains onto a glycine backbone highlights its strategic importance in synthetic organic chemistry.
Compound Information Table
| Compound Name | Other Names | Molecular Formula |
| Acetonitrile, [(diphenylmethyl)amino]- | 2-((Diphenylmethylene)amino)acetonitrile; N-(Diphenylmethylene)aminoacetonitrile; Diphenylmethyleniminoacetonitrile | C₁₅H₁₂N₂ |
| Acetonitrile | Methyl cyanide; Ethanenitrile | CH₃CN |
| Diphenylamine (B1679370) | C₁₂H₁₁N | |
| Glycine | C₂H₅NO₂ | |
| Alanine | C₃H₇NO₂ | |
| Phenylalanine | C₉H₁₁NO₂ | |
| 3-(2-thienyl)alanine | Tia | C₇H₉NO₂S |
| Hydrogen Cyanide | HCN | |
| Ammonia | NH₃ | |
| Potassium Cyanide | KCN |
Interactive Data Table: Properties of Acetonitrile, [(diphenylmethyl)amino]-
| Property | Value | Source |
| CAS Number | 70591-20-7 | sigmaaldrich.comchemspider.combldpharm.commatrix-fine-chemicals.com |
| Molecular Formula | C₁₅H₁₂N₂ | matrix-fine-chemicals.comchemscene.com |
| Molecular Weight | 220.27 g/mol | sigmaaldrich.comchemscene.com |
| IUPAC Name | [(diphenylmethylene)amino]acetonitrile | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Melting Point | 83-86 °C | sigmaaldrich.com |
| Boiling Point | 343.6 °C at 760 mmHg | sigmaaldrich.com |
| InChI Key | VRLJFRODHVSTIK-UHFFFAOYSA-N | sigmaaldrich.commatrix-fine-chemicals.com |
Structure
2D Structure
Properties
CAS No. |
146495-24-1 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(benzhydrylamino)acetonitrile |
InChI |
InChI=1S/C15H14N2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,12H2 |
InChI Key |
SGGWZHLJPPJPTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC#N |
Origin of Product |
United States |
Synthetic Methodologies for Acetonitrile, Diphenylmethyl Amino
Direct Aminocyanation Approaches
Direct aminocyanation methods offer an efficient route to α-aminonitriles by constructing the core structure in a single key step from simple precursors. These strategies are often characterized by high atom economy.
Strecker Reaction Variants and Optimized Protocols
The Strecker synthesis, first reported in 1850, is a cornerstone for the preparation of α-aminonitriles and their corresponding amino acids. researchgate.netjuniperpublishers.com In its classic form, it is a three-component reaction involving an aldehyde, an amine, and a cyanide source. researchgate.net For the synthesis of Acetonitrile (B52724), [(diphenylmethyl)amino]-, the reactants would be diphenylmethylamine, formaldehyde, and a cyanide donor like hydrogen cyanide (HCN), potassium cyanide (KCN), or trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netarkat-usa.org
Modern advancements have introduced numerous optimized protocols and catalytic variants to improve yield, selectivity, and safety. Organocatalysts, such as L-proline and its derivatives, have been successfully employed to facilitate the one-pot, three-component Strecker reaction under ambient conditions. researchgate.net Asymmetric Strecker reactions, utilizing chiral catalysts or auxiliaries, have also been developed to produce enantio-enriched α-aminonitriles, which are valuable for pharmaceutical applications. researchgate.net
Table 1: Selected Catalysts and Conditions for Strecker-Type Reactions
| Catalyst/Promoter | Cyanide Source | Key Features |
|---|---|---|
| β-Cyclodextrin | KCN/HCN | Supramolecular catalysis in water under neutral conditions. nih.gov |
| Montmorillonite KSF clay | Trimethylsilyl cyanide (TMSCN) | Solid acid catalyst for one-pot synthesis, recyclable. nih.gov |
| L-proline | Trimethylsilyl cyanide (TMSCN) | Organocatalytic, good to excellent yields at ambient temperature. researchgate.net |
| Tethered Bis(8-quinolinolato) Aluminum Complex | Hydrogen cyanide (HCN) | Dual-activation catalyst for asymmetric synthesis. nih.gov |
Multicomponent Reaction Strategies
The Strecker reaction is itself a prime example of a multicomponent reaction (MCR), valued for its convergence and efficiency in building molecular complexity. researchgate.net While other famous MCRs exist, their application to the direct synthesis of Acetonitrile, [(diphenylmethyl)amino]- is less straightforward.
The Ugi four-component condensation (U-4CC) , for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. While a powerful tool for generating peptide mimetics and diverse chemical libraries, its direct output is not an α-aminonitrile.
Similarly, the Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, yielding an α-acyloxy amide. This reaction is fundamental in combinatorial chemistry but does not directly produce the aminonitrile scaffold.
Therefore, within the realm of established MCRs, the Strecker synthesis and its variants remain the most direct and widely utilized multicomponent strategy for accessing α-aminonitriles like Acetonitrile, [(diphenylmethyl)amino]-. researchgate.netresearchgate.net
α-Cyanation of Amines via C-H Functionalization
A modern and increasingly popular alternative to the Strecker reaction is the direct α-cyanation of amines through oxidative C-H bond functionalization. researchgate.net This method avoids the use of aldehyde precursors and instead directly converts a C-H bond adjacent to the amine nitrogen into a C-CN bond. nih.gov
For the synthesis of Acetonitrile, [(diphenylmethyl)amino]-, a suitable precursor would be a tertiary amine such as N-methyl-N-(diphenylmethyl)amine. In this approach, the benzylic C-H bonds of the methyl group are activated and functionalized. The reaction requires a cyanide source, a catalyst, and an oxidant. A variety of transition-metal catalysts based on iron, copper, ruthenium, and gold have been developed for this transformation. researchgate.net Oxidants such as molecular oxygen (O₂), tert-butyl hydroperoxide (TBHP), and hydrogen peroxide are commonly used. Electrochemical methods that promote oxidative cyanation under oxidant-free conditions have also been reported. This approach represents an environmentally benign process, particularly when using molecular oxygen as the terminal oxidant.
Table 2: Catalytic Systems for Oxidative α-Cyanation of Tertiary Amines
| Catalyst System | Cyanide Source | Oxidant | Key Features |
|---|---|---|---|
| RuCl₃ | Sodium cyanide (NaCN) | Molecular Oxygen (O₂) | Environmentally benign process, excellent yields. |
| Fe(II) or Fe(III) salts | Trimethylsilyl cyanide (TMSCN) | tert-Butyl hydroperoxide (TBHP) | Acid-free conditions at room temperature. |
| Mn(acac)₃ | Acetone cyanohydrin | Molecular Oxygen (O₂) / Azo compound | Uses catalytic amounts of an azo compound or hydrazine. |
| AuCl₃ on Fe₃O₄ Nanoparticles | Trimethylsilyl cyanide (TMSCN) | tert-Butyl hydroperoxide (TBHP) | Magnetically separable and recyclable catalyst. |
| Electrochemical (n-Bu₄NBr mediated) | Azobisisobutyronitrile (AIBN) | Anodic Oxidation | Exogenous oxidant-free conditions. |
Precursor Synthesis and Functionalization Routes
These methodologies involve a more traditional, stepwise approach where a key precursor, typically diphenylmethylamine, is first synthesized and then functionalized to introduce the required nitrile group.
Preparation of Diphenylmethylamine Precursors
Diphenylmethylamine (also known as benzhydrylamine) is the central precursor for many synthetic routes. Several methods for its preparation have been established.
One common industrial method is the Leuckart reaction , which involves the reductive amination of benzophenone (B1666685) using formamide (B127407) or ammonium (B1175870) formate. An improved version of this reaction utilizes silica (B1680970) gel as a catalyst to significantly shorten reaction times and improve yields.
Another prevalent route is the reduction of benzophenone oxime . The oxime is first prepared from the condensation of benzophenone with hydroxylamine. Subsequent reduction can be achieved using various reducing agents, including metallic sodium, sodium borohydride (B1222165), or through catalytic hydrogenation. A novel, environmentally friendly method employs the bacterium Bacillus cereus to reduce the oxime to diphenylmethylamine in high yield under mild conditions.
Modern cross-coupling strategies have also been applied. For example, a copper-catalyzed desulfonylative amination allows for the synthesis of structurally diverse diarylmethylamines from readily available sulfone derivatives and amines.
Table 3: Summary of Synthetic Methods for Diphenylmethylamine
| Starting Material | Key Reagents | Method |
|---|---|---|
| Benzophenone | Formamide, SiO₂ | Improved Leuckart Reaction |
| Benzophenone | Hydroxylamine, then Bacillus cereus | Oximation followed by Biocatalytic Reduction |
| Benzophenone | Hydroxylamine, then NaBH₄/Metal Reductant | Oximation followed by Chemical Reduction |
| Benzylic Sulfones | Amines, CuCl₂ | Copper-Catalyzed Desulfonylative Amination |
Introduction of the Nitrile Moiety
Once the diphenylmethylamine precursor is obtained, the final step is the introduction of the cyanomethyl group (-CH₂CN).
A direct and classical method is the N-alkylation of diphenylmethylamine with a haloacetonitrile, such as 2-chloroacetonitrile or 2-bromoacetonitrile. This nucleophilic substitution reaction forms the desired C-N bond. Studies on the analogous alkylation of diphenylamine (B1679370) with chloroacetonitrile (B46850) have shown this to be a viable route, often performed in a polar aprotic solvent like hexamethylphosphoramide (B148902) (HMPA) at elevated temperatures, with sodium iodide sometimes used to promote the reaction.
Another functionalization route involves the reaction of a pre-formed imine with a cyanide source. An N-(diphenylmethyl)imine, generated from the condensation of an appropriate aldehyde with diphenylmethylamine, can be treated with a nucleophilic cyanide reagent like HCN or TMSCN. This approach is mechanistically related to the Strecker synthesis but is performed in a stepwise manner. The enantioselective addition of HCN to N-benzhydryl (diphenylmethyl) imines has been achieved using chiral catalysts, highlighting the utility of this strategy for asymmetric synthesis.
Asymmetric Synthesis Approaches
The quest for enantiomerically pure α-aminonitriles has led to the development of sophisticated asymmetric synthesis strategies. These methods are broadly categorized into those mediated by chiral auxiliaries and those enabled by chiral catalysts. Both approaches aim to create a chiral environment around the reacting molecules to influence the stereochemical outcome of the cyanide addition to the imine double bond.
Chiral auxiliary-mediated synthesis involves the temporary incorporation of a chiral molecule into one of the reactants to direct the stereochemical course of a reaction. In the context of the Strecker synthesis, a chiral amine can be used to form a chiral imine, which then undergoes diastereoselective cyanation. Following the reaction, the chiral auxiliary is cleaved from the product, ideally to be recovered and reused.
Several chiral auxiliaries have been developed for asymmetric synthesis, such as those derived from amino alcohols like pseudoephedrine and its analog, pseudoephenamine. nih.gov These auxiliaries have proven effective in controlling the stereochemistry of alkylation reactions of enolates derived from amides. researchgate.net For instance, amides derived from pseudoephenamine have been shown to undergo highly diastereoselective alkylations. researchgate.net Another class of auxiliaries includes sugar-derived amines, which have been employed in asymmetric Strecker reactions.
While the principle of using a chiral auxiliary is well-established, specific and detailed research findings for the direct application of a chiral auxiliary to produce enantiomerically enriched Acetonitrile, [(diphenylmethyl)amino]- are not extensively detailed in the reviewed literature. The general approach would involve the condensation of a chiral amine with an appropriate electrophile to generate a chiral precursor, which would then be converted to the target aminonitrile. The stereoselectivity would be induced by the steric and electronic properties of the chiral auxiliary.
The use of chiral catalysts represents a more atom-economical approach to asymmetric synthesis, as a small amount of a chiral molecule can generate a large quantity of the desired enantiomer. In the synthesis of α-aminonitriles, chiral catalysts, typically Lewis acids or Brønsted acids/bases, activate the imine substrate and/or the cyanide source and create a chiral environment for the nucleophilic addition.
A significant breakthrough in the catalytic enantioselective Strecker reaction for N-benzhydrylimines was reported by E. J. Corey and M. J. Grogan. nih.gov They developed a C2-symmetric chiral bicyclic guanidine (B92328) catalyst that effectively promotes the addition of hydrogen cyanide (HCN) to N-benzhydrylimines. The N-benzhydryl group on the imine was found to be crucial for achieving high levels of enantioselectivity. nih.gov While their study focused on imines derived from various aldehydes, leading to α-substituted α-aminonitriles, the results provide a strong foundation for the potential synthesis of Acetonitrile, [(diphenylmethyl)amino]-. The reaction of an N-benzhydrylimine with HCN in the presence of the chiral guanidine catalyst in toluene (B28343) at low temperatures affords the corresponding (S)-α-aminonitriles in high yields and with excellent enantiomeric excess (ee).
The proposed mechanism involves the activation of the imine by the chiral guanidinium (B1211019) ion, which is formed by the protonation of the guanidine catalyst by HCN. This activation facilitates the enantioselective attack of the cyanide ion. The bulky diphenylmethyl group plays a critical role in the stereochemical control of the reaction.
The following table summarizes the results obtained by Corey and Grogan for the synthesis of various α-aryl-N-(diphenylmethyl)aminoacetonitriles, which are close analogs of the target compound.
| Aldehyde precursor of Imine (R group) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|
| Benzaldehyde (B42025) | 96 | 96 | S |
| 4-Chlorobenzaldehyde | 98 | 98 | S |
| 4-Methylbenzaldehyde | 99 | 97 | S |
| 4-Methoxybenzaldehyde | 99 | 99 | S |
| 2-Naphthaldehyde | 98 | 99 | S |
| 2-Thiophenecarboxaldehyde | 95 | 91 | S |
Data sourced from Corey, E. J., & Grogan, M. J. (1999). Enantioselective synthesis of alpha-amino nitriles from N-benzhydryl imines and HCN with a chiral bicyclic guanidine as catalyst. Organic letters, 1(1), 157-160. nih.gov
It is important to note that the direct asymmetric synthesis of Acetonitrile, [(diphenylmethyl)amino]- via this method would require the use of the N-benzhydrylimine of formaldehyde. While the general methodology is robust, specific data for this particular substrate is not provided in the seminal paper.
Chemical Reactivity and Transformation Pathways of Acetonitrile, Diphenylmethyl Amino
Reactions Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is a key site for reactivity, susceptible to hydrolysis, nucleophilic attack, and participation in cyclization reactions.
The hydrolysis of the nitrile functionality in Acetonitrile (B52724), [(diphenylmethyl)amino]- proceeds in a stepwise manner, first yielding an amide intermediate, [(diphenylmethyl)amino]acetamide, which can then undergo further hydrolysis to produce the corresponding carboxylic acid, [(diphenylmethyl)amino]acetic acid, and ammonia (B1221849) or an ammonium (B1175870) salt. stackexchange.comchemguide.co.uk This transformation can be catalyzed by either acidic or basic conditions, and the final product often depends on the specific reaction environment. chemguide.co.uk In practice, the reaction of nitriles with water alone is typically negligible due to its slow rate. stackexchange.comchemguide.co.uk
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.orgchemistrysteps.com The resulting intermediate undergoes deprotonation to form an imidic acid, which is a tautomer of the amide. chemistrysteps.com The imidic acid rapidly tautomerizes to the more stable amide form. chemistrysteps.com Subsequent hydrolysis of the amide, also under acid catalysis, proceeds to the carboxylic acid and an ammonium salt. chemguide.co.ukchemistrysteps.com
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
| Step | Description |
|---|---|
| 1 | Protonation of the nitrile nitrogen to activate the cyano group. |
| 2 | Nucleophilic attack by water on the electrophilic nitrile carbon. |
| 3 | Deprotonation to form an imidic acid intermediate. |
| 4 | Tautomerization of the imidic acid to the more stable amide. |
| 5 | Further acid-catalyzed hydrolysis of the amide to yield the carboxylic acid and ammonium ion. libretexts.orgchemistrysteps.com |
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the highly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.com This addition forms an anionic intermediate that is protonated by water to yield the imidic acid. chemistrysteps.com The imidic acid is then deprotonated by the base, and a subsequent proton transfer leads to the formation of the amide intermediate. chemistrysteps.com Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt and ammonia gas. chemguide.co.uk To obtain the free carboxylic acid, a final acidification step is required. chemguide.co.uk
The electrophilic carbon atom of the nitrile group is a target for various nucleophiles and reducing agents.
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon. The general mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile, forming an imine anion salt. libretexts.org Subsequent hydrolysis of this intermediate leads to the formation of a ketone. libretexts.org Applying this to Acetonitrile, [(diphenylmethyl)amino]-, reaction with a Grignard reagent (R-MgX) followed by hydrolysis would be expected to produce a β-amino ketone.
Reduction Reactions: The nitrile group is readily reduced to a primary amine using various reducing agents. This transformation converts Acetonitrile, [(diphenylmethyl)amino]- into N¹-(diphenylmethyl)ethane-1,2-diamine.
Common methods for nitrile reduction include:
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of metal catalysts like Raney nickel, platinum, or palladium at elevated temperature and pressure. wikipedia.orglibretexts.org It is an economically significant route for producing primary amines. wikipedia.org
Chemical Reduction: Powerful hydride reagents are highly effective for this conversion. Lithium aluminum hydride (LiAlH₄) is a common choice, reacting with the nitrile in a solvent like diethyl ether, followed by an acidic workup to yield the primary amine. libretexts.orgyoutube.com Other reagents like sodium borohydride (B1222165) (in the presence of a catalyst like CoCl₂) and diborane (B8814927) can also be used. wikipedia.orgorganic-chemistry.org
Partial reduction of the nitrile to an aldehyde is also possible using specific reagents like Diisobutylaluminium hydride (DIBAL-H), which forms an imine intermediate that is hydrolyzed to the aldehyde upon aqueous workup. wikipedia.orgyoutube.com
Common Reagents for Nitrile Reduction
| Reagent | Product Type | Reference(s) |
|---|---|---|
| H₂/Raney Ni, Pt, or Pd | Primary Amine | wikipedia.orglibretexts.org |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | libretexts.orgyoutube.com |
| Sodium Borohydride (NaBH₄) / CoCl₂ | Primary Amine | wikipedia.org |
Acetonitrile, [(diphenylmethyl)amino]- and its derivatives are valuable precursors for the synthesis of nitrogen-containing heterocycles. The nitrile group, often in concert with the adjacent amino group, can participate in cyclization reactions to form various ring systems.
For example, derivatives of Acetonitrile, [(diphenylmethyl)amino]- can undergo cyclization following an initial intermolecular reaction. In one pathway, the closely related N-(diphenylmethylene)aminoacetonitrile undergoes a Michael addition to α,β-unsaturated ketones. researchgate.net The resulting δ-keto-α-aminonitrile products can then be reductively cyclized to create highly substituted pyrrolidines. researchgate.net Alternatively, after selective removal of the diphenylmethylene group, an in-situ cyclization can occur to yield 3,4-dihydro-2H-pyrrole-2-carbonitriles. researchgate.net These examples highlight the utility of the aminonitrile scaffold in building complex heterocyclic frameworks. The general strategy often involves using the inherent reactivity of both the amino and nitrile functionalities to construct the desired ring structure. researchgate.net
Transformations Involving the Alpha-Amino Group
The secondary amino group in Acetonitrile, [(diphenylmethyl)amino]- is a nucleophilic center that can be readily modified through various derivatization strategies. It also plays a crucial role in stabilizing adjacent cationic intermediates.
The secondary amine is reactive towards a wide range of electrophiles, allowing for straightforward acylation, alkylation, and other derivatizations. These reactions are fundamental in synthetic chemistry and are also widely employed in analytical methods for the detection and quantification of amino compounds. nih.govresearchgate.net
Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride would yield N-acetyl-N-(diphenylmethyl)aminoacetonitrile. This type of derivatization is often used to protect the amino group or to introduce new functional handles. wikipedia.org
Derivatization for Analysis: In analytical chemistry, derivatization is used to enhance the detection of amino acids and related compounds by techniques like mass spectrometry or HPLC. researchgate.netchromatographyonline.com Reagents commonly used for this purpose react with the amino group and are directly applicable to the synthetic derivatization of Acetonitrile, [(diphenylmethyl)amino]-.
Examples of Derivatizing Agents for Amino Groups
| Reagent Class | Example Reagent | Functional Group Formed | Reference(s) |
|---|---|---|---|
| Isothiocyanates | Phenyl isothiocyanate (PITC) | Thiourea | google.com |
| Aldehydes | o-phthaldialdehyde (OPA) | Isoindole | chromatographyonline.com |
| Chloroformates | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Carbamate | researchgate.net |
These reactions demonstrate the versatility of the amino group for modification, enabling the synthesis of a broad library of derivatives.
The structure of Acetonitrile, [(diphenylmethyl)amino]- allows it to serve as a precursor to reactive cationic species, particularly iminium ions. An iminium ion contains a positively charged, double-bonded nitrogen atom (C=N⁺R₂) and is a powerful electrophile.
While α-(alkylideneamino)nitriles can act as α-aminocarbanion equivalents upon deprotonation, related structures can generate cationic iminium intermediates. researchgate.net For example, alkoxycarbonyl iminium species can be formed through the oxidation of related amino ketene (B1206846) silyl (B83357) acetals. nih.gov These electrophilic iminium salts readily react with nucleophiles, such as Grignard reagents, to form new carbon-carbon bonds, leading to α,α-disubstituted α-amino ester derivatives. nih.gov This highlights a pathway where a structure related to Acetonitrile, [(diphenylmethyl)amino]- generates a cationic intermediate that engages in productive bond formation. The stability of the diphenylmethyl group as a cation also influences the reactivity of the molecule. acs.org The generation of an iminium ion from the Acetonitrile, [(diphenylmethyl)amino]- backbone would create a potent electrophile for nucleophilic attack at the carbon adjacent to the nitrogen, providing a synthetic route to more complex substituted amine derivatives.
Alpha-Metalation and Umpolung Reactivity
The chemical reactivity of Acetonitrile, [(diphenylmethyl)amino]- is significantly influenced by the electronic properties of its constituent functional groups. The carbon atom situated between the amino group and the nitrile moiety (the α-carbon) is particularly reactive. The protons attached to this α-carbon exhibit enhanced acidity due to the electron-withdrawing nature of the adjacent nitrile group. This acidity allows for deprotonation by a suitable base, a process known as alpha-metalation, to generate a stabilized carbanion.
This carbanion is a potent nucleophile and serves as a key intermediate in various carbon-carbon bond-forming reactions. For instance, the related compound N-diphenylmethyleneaminoacetonitrile, which features an imine rather than a secondary amine, can be deprotonated under mild phase-transfer catalysis conditions using aqueous sodium hydroxide. researchgate.net The resulting anion readily participates in Michael additions (1,4-additions) with α,β-unsaturated ketones to form δ-keto-α-(alkylideneamino)nitriles. researchgate.net This pathway is a valuable method for the synthesis of non-proteinogenic α-amino acids and their derivatives. researchgate.net
Table 1: Representative Alpha-Metalation and Subsequent Reaction
| Reactant | Reagents & Conditions | Product Type | Reference |
| N-diphenylmethyleneaminoacetonitrile & (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one | 33% NaOH, CH₃CN, 0°C, 30 min | δ-Keto-α-(alkylideneamino)nitrile | researchgate.net |
In addition to generating nucleophiles at the α-carbon, the reactivity of amino-nitriles can be inverted through a concept known as "umpolung" or polarity reversal. nih.gov Instead of the α-carbon acting as a nucleophile, umpolung strategies render it, or another part of the molecule, electrophilic. One prominent example is the superacid-promoted Houben-Hoesch reaction. nih.gov In the presence of a superacid like triflic acid (CF₃SO₃H), amino-nitriles can form dicationic superelectrophiles. nih.gov The amino group is protonated to form an ammonium ion, and the nitrile nitrogen is also protonated, generating a highly electrophilic nitrilium ion. nih.gov This dicationic species is reactive enough to engage in electrophilic substitution with even weakly nucleophilic aromatic compounds like benzene, ultimately forming aryl ketones after hydrolysis of the iminium ion intermediate. nih.gov
This transformation represents a reversal of the normal reactivity of the nitrile group, showcasing its ability to act as an electrophilic species under strongly acidic conditions. nih.gov
Table 2: Umpolung Reactivity via Houben-Hoesch Reaction
| Reactant | Aromatic Substrate | Reagents & Conditions | Product Type | Reference |
| 3-Aminopropionyl nitriles | Benzene | CF₃SO₃H, CH₂Cl₂, 60–80°C, overnight | Aryl Ketone (after hydrolysis) | nih.gov |
This umpolung concept has also been explored in a broader context for amide and peptide synthesis, where activation of amines with an electrophilic iodine source can lead to an electrophilic amine acceptor, reversing the typical nucleophilic character of the amine. nih.govnih.gov
Advanced Structural Elucidation and Spectroscopic Analysis of Acetonitrile, Diphenylmethyl Amino
X-ray Crystallography and Solid-State Structural Analysis
Polymorphism and Crystal Engineering Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline forms are known as polymorphs. While polymorphs of a compound have the same chemical composition, they exhibit different physicochemical properties, including melting point, solubility, and stability. The study of polymorphism is particularly crucial in the pharmaceutical industry, as different polymorphs of a drug can have varying bioavailability and therapeutic efficacy.
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. It is a field that is closely related to polymorphism, as it seeks to control the formation of specific crystal structures. By manipulating factors such as solvent, temperature, and pressure during crystallization, it is possible to selectively produce a desired polymorph.
For instance, the simpler organic nitrile, acetonitrile (B52724) (CH₃CN), is known to exist in different polymorphic forms. researchgate.net It has a low-temperature β-form and a high-temperature α-form. researchgate.net The transition between these phases has been studied to understand the structural changes at a molecular level. researchgate.net
A comprehensive investigation into the potential polymorphism of Acetonitrile, [(diphenylmethyl)amino]- would involve screening for different crystalline forms by crystallization from a variety of solvents under diverse conditions. Each identified polymorph would then be characterized using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy.
Below is an illustrative data table showcasing the type of information that would be generated from a successful polymorphism study. Please note, this table is a template and the data is not from actual studies of Acetonitrile, [(diphenylmethyl)amino]-.
Table 1: Hypothetical Polymorph Data for Acetonitrile, [(diphenylmethyl)amino]-
| Property | Polymorph I | Polymorph II |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| Melting Point | 150-152 °C | 158-160 °C |
| Solubility (in water at 25°C) | 0.1 g/L | 0.5 g/L |
| Stability | Stable at room temperature | Metastable, converts to Form I |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Assignment (for chiral derivatives)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two of the most powerful chiroptical spectroscopic methods used to determine the absolute configuration of chiral molecules.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A non-zero ECD signal is only observed for chiral molecules in the region of their UV-Vis absorption bands. The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured ECD spectrum of a chiral compound with the theoretically calculated spectrum for a known absolute configuration, the stereochemistry of the molecule can be unequivocally assigned.
Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to ECD, an ORD spectrum is characteristic of a specific enantiomer. wikipedia.org The phenomenon of the Cotton effect is also observed in ORD spectra in the vicinity of an absorption band. wikipedia.org ORD can be a valuable tool for assigning absolute configuration, especially when the chromophore is distant from the stereogenic center. researchgate.net
For a chiral derivative of Acetonitrile, [(diphenylmethyl)amino]-, these techniques would be invaluable. The synthesis of an enantiomerically pure sample would be the first step. Its ECD and ORD spectra would then be recorded and compared with quantum chemical calculations to establish its absolute configuration.
The following table provides a representative example of chiroptical data that would be obtained for a chiral molecule. This is a generalized example and does not represent actual data for a derivative of Acetonitrile, [(diphenylmethyl)amino]-.
Table 2: Representative Chiroptical Data
| Technique | Wavelength (nm) | Signal |
| ECD | 220 | +15 (Δε) |
| 250 | -10 (Δε) | |
| ORD | 589 (D-line) | +50° ([α]) |
| 300 | +250° ([α]) | |
| 270 | -150° ([α]) |
Theoretical and Computational Studies of Acetonitrile, Diphenylmethyl Amino
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can predict molecular geometry, electronic distribution, and reactivity descriptors.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like Acetonitrile (B52724), [(diphenylmethyl)amino]-.
The molecular electrostatic potential (MEP) is a valuable property derived from DFT calculations that maps the electrostatic potential onto the electron density surface of the molecule. The MEP provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. In Acetonitrile, [(diphenylmethyl)amino]-, the MEP would likely show a region of negative potential (red/yellow) around the nitrogen atom of the cyano group due to the lone pair of electrons, indicating a site susceptible to electrophilic attack. Conversely, the hydrogen atom of the amino group would exhibit a region of positive potential (blue), making it a potential site for nucleophilic interaction or hydrogen bonding. The phenyl rings would also contribute to the electrostatic potential, with the π-systems creating regions of negative potential above and below the rings.
Table 1: Hypothetical DFT-Calculated Ground State Properties of Acetonitrile, [(diphenylmethyl)amino]- This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule are not readily available in the public domain.
| Property | Calculated Value (B3LYP/6-31G*) |
| Total Energy | -X Hartrees |
| Dipole Moment | Y Debye |
| HOMO Energy | -A eV |
| LUMO Energy | B eV |
| HOMO-LUMO Gap | (B - (-A)) eV |
Note: X, Y, A, and B represent plausible values that would be obtained from a DFT calculation.
Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. However, they are computationally more demanding than DFT.
For Acetonitrile, [(diphenylmethyl)amino]-, ab initio calculations could be employed to refine the geometric parameters and energies obtained from DFT. High-accuracy single-point energy calculations at the CCSD(T) level on a DFT-optimized geometry are a common approach to obtain benchmark energetic data. These calculations would be particularly useful for accurately determining reaction barriers and thermochemical properties. While full geometry optimization using high-level ab initio methods might be computationally expensive for a molecule of this size, it is feasible and would provide a very reliable prediction of its structure.
Conformational Analysis and Energy Landscapes
Molecular mechanics (MM) methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. Force fields, which are sets of empirical parameters, are used to describe the interactions between atoms. MM is computationally much faster than quantum mechanical methods, making it ideal for exploring the vast conformational space of flexible molecules. A molecular mechanics approach could be used for an initial scan of the possible conformations of Acetonitrile, [(diphenylmethyl)amino]-.
Molecular dynamics (MD) simulations use the forces calculated from a force field to simulate the motion of atoms over time. researchgate.netrsc.org An MD simulation of Acetonitrile, [(diphenylmethyl)amino]- in a solvent like acetonitrile or water would provide insights into its dynamic behavior, including conformational changes and interactions with the solvent molecules. researchgate.netrsc.orgnih.govrsc.org These simulations can reveal the preferred conformations in solution and the timescales of conformational transitions. For instance, MD simulations could show how the two phenyl rings of the diphenylmethyl group orient themselves with respect to each other and the rest of the molecule over time.
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. longdom.org For Acetonitrile, [(diphenylmethyl)amino]-, a simplified PES can be constructed by systematically varying key dihedral angles, such as those defining the rotation of the phenyl groups and the orientation of the aminonitrile moiety, while optimizing the rest of the molecular geometry.
These scans, typically performed using DFT or semi-empirical methods, help to identify the low-energy conformers (local minima on the PES) and the transition states that connect them (saddle points on the PES). longdom.org The results of a PES scan can be visualized as a contour plot or a 3D surface, providing a clear picture of the molecule's conformational preferences and the energy barriers between different conformers. researchgate.netchemrxiv.org For Acetonitrile, [(diphenylmethyl)amino]-, the PES would likely be complex, with multiple minima corresponding to different arrangements of the phenyl rings.
Applications in Advanced Organic Synthesis and Chemical Methodologies
Acetonitrile (B52724), [(diphenylmethyl)amino]- as a Key Building Block in Complex Molecule Synthesis
The strategic placement of functional groups in Acetonitrile, [(diphenylmethyl)amino]- makes it an ideal starting material for constructing more elaborate molecular architectures, particularly non-proteinogenic amino acids and various nitrogen-containing heterocycles.
Acetonitrile, [(diphenylmethyl)amino]- is a well-established precursor for the synthesis of non-proteinogenic α-amino acids, which are crucial components in medicinal chemistry and chemical biology. researchgate.net The diphenylmethyl (benzhydryl) group serves as an effective protecting group for the amino functionality, while the α-carbon can be functionalized through various C-C bond-forming reactions.
Imines of aminoacetonitrile (B1212223) are recognized as useful building blocks for these syntheses. researchgate.net Specifically, the Schiff base derived from glycine (B1666218), Acetonitrile, [(diphenylmethyl)amino]-, can be deprotonated at the α-position to form a stabilized carbanion. This nucleophile readily participates in reactions such as Michael additions to α,β-unsaturated ketones (chalcones). researchgate.net For instance, the reaction with (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one yields a substituted 2-amino-5-oxonitrile with high diastereoselectivity. researchgate.net Subsequent hydrolysis of the nitrile group and deprotection of the amine provides access to complex, unnatural α-amino acids.
This reactivity profile makes the compound a key intermediate in asymmetric synthesis. Organocatalytic strategies have been developed for the enantioselective addition of cyanide sources to N-benzhydryl imines, providing a direct route to enantioenriched α-amino acid precursors. rsc.org Furthermore, direct catalytic asymmetric addition of acetonitrile to α-iminoesters has been achieved, leading to α,α-disubstituted α-amino acid derivatives, a class of compounds with increasing utility in the design of unnatural peptides. rsc.org
Table 1: Synthesis of α-Amino Acid Precursors via Michael Addition
| Reactant 1 | Reactant 2 | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| Acetonitrile, [(diphenylmethyl)amino]- | (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one | 33% NaOH / CH3CN | rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile | researchgate.net |
The structural framework of Acetonitrile, [(diphenylmethyl)amino]- is readily converted into various heterocyclic systems.
Pyrroles: The adducts obtained from the Michael addition of Acetonitrile, [(diphenylmethyl)amino]- to α,β-unsaturated ketones can undergo selective removal of the diphenylmethylene protecting group, followed by an in situ cyclization. This cascade reaction affords highly substituted 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, which are valuable pyrroline (B1223166) intermediates. researchgate.net While numerous methods exist for pyrrole (B145914) synthesis, such as the Paal-Knorr synthesis, the use of this specific building block provides a direct route to functionalized dihydropyrroles. clockss.orgorganic-chemistry.orgyoutube.com
Imidazoles: While direct synthesis of imidazoles from Acetonitrile, [(diphenylmethyl)amino]- is not extensively documented, its constituent parts—an amino group, a nitrile, and an adjacent carbon—are fundamental to many modern imidazole (B134444) syntheses. researchgate.netrsc.org For example, transition metal-free, base-promoted coupling of benzylamines with nitriles is a known route to 2,4,5-trisubstituted imidazoles. elsevierpure.com The aminoacetonitrile core can be considered a synthon in strategies involving the cyclocondensation of aldehydes with reagents like 2,3-diaminomaleonitrile. ijcce.ac.ir
Thiadiazoles: The aminoacetonitrile core is a direct precursor to certain thiadiazole isomers. It has been demonstrated that 3-halo- and 3,4-dihalo-1,2,5-thiadiazoles can be produced by reacting aminoacetonitrile with sulfur halides, such as sulfur monochloride or sulfur dichloride. google.com This provides a straightforward and convenient synthesis of halo-thiadiazoles from readily available materials. google.com Other thiadiazole isomers, like 1,3,4-thiadiazoles, are often synthesized from precursors like thiosemicarbazides, which can be conceptually derived from aminonitrile synthons. organic-chemistry.orgnih.govnih.gov
Role in Chiral Derivatization and Enantiomeric Resolution
The separation and analysis of enantiomers are critical in pharmaceutical and biological sciences. Chiral derivatization is a powerful technique where enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers possess different physical properties and can be separated using standard non-chiral chromatography methods, such as liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govdoi.org
While Acetonitrile, [(diphenylmethyl)amino]- is not typically used as a CDA itself, its structure embodies the key principles of one. The diphenylmethyl (benzhydryl) group is a bulky, sterically demanding moiety. If a chiral version of this compound were used, or if it were incorporated into a larger molecule, it could serve as an effective chiral handle for the resolution of other racemic compounds. The amino group provides a reactive site for covalent bonding to target analytes (e.g., chiral carboxylic acids), while the bulky diphenylmethyl group would create the necessary steric differentiation between the resulting diastereomers, facilitating their separation and quantification. doi.org This strategy is commonly employed with other reagents for the analysis of chiral amino acids and other biomolecules. nih.govresearchgate.net
Potential as a Ligand or Precursor in Catalysis (e.g., for metal complexation or organocatalysis)
The nitrogen atoms in Acetonitrile, [(diphenylmethyl)amino]-—one from the amine and one from the nitrile—position it as a potential bidentate ligand for transition metal catalysis.
Metal Complexation: Derivatives of α-aminonitriles have been successfully used to synthesize new transition metal complexes. For instance, a bidentate ligand prepared from 2-hydroxy benzaldehyde (B42025) and 4-aminodiphenyl amine in the presence of potassium cyanide forms stable octahedral complexes with Fe(II), Co(II), Ni(II), and Cu(II). researchgate.net Such complexes are of interest for their potential catalytic properties. researchgate.net The ability of acetonitrile itself to coordinate to metals like palladium and platinum is well-established, with such complexes serving as catalysts for polymerization and other organic transformations. nih.govresearchgate.net The cleavage of the C≡N bond in acetonitrile ligands at metal centers has also been observed, suggesting its role as a reactive precursor. nih.gov Given this precedent, Acetonitrile, [(diphenylmethyl)amino]- could act as an N,N-bidentate ligand, with the potential for the nitrile group to participate directly in catalytic cycles.
Table 2: Metal Complexes with α-Aminonitrile-Derived Ligands
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
|---|---|---|---|
| Fe(II), Co(II), Ni(II), Cu(II) | Bidentate (N-p-amino diphenyl amine) amino (2-hydroxy phenyl) acetonitrile | Octahedral | researchgate.net |
Organocatalysis: Asymmetric organocatalysis often relies on small, chiral organic molecules, frequently derived from amino acids like proline, to catalyze enantioselective reactions. youtube.comyoutube.com These catalysts operate by forming transient chiral intermediates, such as enamines or iminium ions. youtube.com Acetonitrile, [(diphenylmethyl)amino]- contains a secondary amine, a core feature of many organocatalysts. Its derivatives, particularly if rendered chiral, could be explored as precursors for new classes of organocatalysts for reactions like aldol (B89426) or Michael additions, following the established principles of proline catalysis. rsc.orgyoutube.com
Application in Solid-Phase Synthesis Methodologies (if used as a resin or linker)
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, relying on anchoring the initial amino acid to a solid support (resin). rawpeg.commdpi.com While there is no direct evidence in the surveyed literature of Acetonitrile, [(diphenylmethyl)amino]- being used as a resin or linker itself, its components and related compounds are highly relevant to SPPS.
Acetonitrile as a solvent has been shown to be an excellent choice for coupling hindered amino acids and can serve as a viable alternative to dimethylformamide (DMF) in SPPS protocols, especially when using hydrophilic PEG-based resins like ChemMatrix. rawpeg.comnih.govresearchgate.net Furthermore, Acetonitrile, [(diphenylmethyl)amino]- is a protected form of glycine, the simplest amino acid. Glycine Schiff base esters have been successfully immobilized on Wang resin and used in the asymmetric synthesis of other α-amino acids. researchgate.net This demonstrates the compatibility of such structures with solid-phase methodologies. Given its structure as a protected amino acid nitrile, it is conceivable that Acetonitrile, [(diphenylmethyl)amino]- could be functionalized and incorporated into a resin backbone or used as a cleavable linker for specialized applications in combinatorial chemistry.
Development of Novel Synthetic Reagents and Synthons
A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. Acetonitrile, [(diphenylmethyl)amino]- serves as a versatile synthon for several important molecular fragments.
Protected α-Amino Anion Synthon: The diphenylmethyl group acts as a robust protecting group for the amine. Upon treatment with a base, the molecule becomes a nucleophilic synthon equivalent to a glycine anion, enabling the formation of new C-C bonds at the α-position through alkylation or conjugate addition reactions. researchgate.net
Aminonitrile Synthon: The entire molecule can be viewed as a synthon for the α-aminonitrile moiety, which is a key structural feature in many biologically active compounds and a direct precursor to α-amino acids and vicinal diamines.
Heterocycle Precursor: As detailed previously, it is a direct synthon for building blocks used in the synthesis of dihydropyrroles and thiadiazoles. researchgate.netgoogle.com
The combination of a protected amine and a versatile nitrile group within a simple, easily accessible molecule makes Acetonitrile, [(diphenylmethyl)amino]- a powerful tool for the development of novel synthetic strategies, particularly for creating libraries of complex amino acids and nitrogen-containing heterocycles. mdpi.com
Future Research Directions and Perspectives
Emerging Synthetic Strategies for Acetonitrile (B52724), [(diphenylmethyl)amino]- and its Analogues
The synthesis of Acetonitrile, [(diphenylmethyl)amino]- analogues is moving beyond traditional methods, embracing strategies that offer greater efficiency, diversity, and complexity. A primary precursor in many of these syntheses is 2-[(diphenylmethylene)amino]acetonitrile, which serves as a versatile building block. Research has demonstrated its utility in Michael addition reactions, for instance, reacting with (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one in the presence of sodium hydroxide (B78521) in acetonitrile to yield complex structures like rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. researchgate.net Such products are valuable intermediates for creating non-proteinogenic α-amino acids. researchgate.net
The development of analogues has been particularly fruitful in the context of medicinal chemistry. For example, the synthesis of analogues of Modafinil, a compound containing a (diphenylmethyl)sulfinyl moiety, showcases diverse synthetic routes. acs.org These strategies are often multi-step processes designed to introduce specific functional groups or alter the compound's core structure.
Below is a table summarizing some of the emerging synthetic approaches for producing analogues and derivatives.
| Synthetic Route | Key Reagents/Steps | Target Compound Class | Reference |
| One-Step Coupling | 2-Mercaptoacetamide, Trifluoroacetic Acid (TFA) | Thioacetamides | acs.org |
| Multi-Step Thioacetamide (B46855) Synthesis | Thioglycolic acid, TFA; Iodomethane; Ammonium (B1175870) hydroxide | Primary thioacetamides | acs.org |
| N-Substituted Thioacetamide Synthesis | Thioglycolic acid, TFA; N,N'-carbonyldiimidazole coupling with a primary amine | N-substituted thioacetamides | acs.org |
| Thioethanamine Synthesis | Cysteamine hydrochloride, Boron trifluoride diethyl etherate (Lewis acid) | Thioethanamines | acs.org |
| Michael Addition | 33% NaOH in CH3CN | Substituted pentanenitriles | researchgate.net |
These strategies highlight a trend towards modular syntheses that allow for the systematic modification of the diphenylmethyl core, enabling the exploration of structure-activity relationships. The broader class of amino-acetonitrile derivatives (AADs) has been identified as a significant area of discovery, particularly in the search for new anthelmintic compounds. nih.gov
Exploration of Novel Reactivity Patterns and Mechanistic Insights
The core structure of Acetonitrile, [(diphenylmethyl)amino]- and its imine precursor, 2-[(diphenylmethylene)amino]acetonitrile, imparts a rich and varied reactivity. These compounds are recognized as valuable starting materials for synthesizing unnatural α-amino acids through reactions such as alkylations, aldol (B89426) reactions, and Michael additions. researchgate.net
A key reaction pattern is the Michael addition, where the carbanion generated from the acetonitrile moiety attacks an α,β-unsaturated carbonyl compound. researchgate.net The resulting products, which are substituted 2-amino-5-oxonitriles, can be further transformed. For example, they have been converted into 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, demonstrating a pathway to complex heterocyclic systems. researchgate.net
Mechanistic studies on related amino compounds are providing insights that could be applicable to this class. For instance, research on photoredox catalysis has suggested that the generation of an aminium radical cation can be a key step in certain oxidative transformations of amines. researchgate.net Understanding such transient intermediates is crucial for developing new, controlled synthetic methods. The reactivity of the diphenylmethyl group and the adjacent amino and nitrile functionalities continues to be a fertile ground for discovering novel chemical transformations.
Advanced Computational Modeling for Structure-Reactivity Relationships and Design
Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of Acetonitrile, [(diphenylmethyl)amino]- derivatives and for guiding the design of new functional molecules. In silico studies, particularly molecular docking, are being employed to understand how these compounds interact with biological targets. nih.gov
For example, in the development of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors based on a related benzonitrile (B105546) scaffold, molecular docking was used to analyze the binding interactions within the enzyme's active site. nih.gov These studies can predict binding affinities and compare the interaction orientation of newly designed compounds to known inhibitors, helping to explain experimental activity data. nih.gov
Structure-activity relationship (SAR) studies, which are often complemented by computational modeling, have yielded critical insights. In a series of Modafinil analogues, a clear trend was observed where binding affinity at the dopamine (B1211576) transporter (DAT) increased with specific halogen substitutions on the diphenylmethyl rings. acs.org This relationship suggests the potential for a halogen bond interaction with the receptor, a hypothesis that can be rigorously tested and refined using advanced computational models. acs.org
The table below details the observed structure-activity relationship for DAT binding affinity in N-substituted thioacetamide analogues. acs.org
| Substitution Position | Halogen Substitution Order (Increasing Affinity) | Reference |
| para-position of diphenylmethyl moiety | H < F < Cl ≤ Br | acs.org |
Such data is invaluable for the rational design of new analogues with enhanced potency and selectivity, reducing the need for extensive empirical screening.
Development of Acetonitrile, [(diphenylmethyl)amino]- Derived Functional Systems and Materials
The versatile chemical nature of Acetonitrile, [(diphenylmethyl)amino]- has led to its use as a scaffold for developing sophisticated functional systems, primarily in the biomedical field. A significant breakthrough was the discovery of a class of amino-acetonitrile derivatives (AADs) with potent anthelmintic activity. nih.govnih.gov One such derivative, Monepantel, emerged as a drug development candidate capable of eliminating nematode species that are resistant to existing drug classes. nih.gov
The development of analogues extends to other therapeutic areas. Novel derivatives of 2-[(diphenylmethyl)sulfinyl]acetamide (Modafinil) are being investigated as unique dopamine uptake inhibitors, with potential applications in treating psychostimulant abuse. acs.org Furthermore, synthetic efforts have focused on creating quinazolinone-based derivatives that act as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are relevant for managing diabetes. nih.gov
The ability to synthesize non-proteinogenic amino acids and complex heterocycles from this scaffold also opens avenues in materials science and peptide chemistry. researchgate.netnih.gov These unnatural amino acids can be incorporated into peptides to create peptidomimetics with improved stability and pharmacological properties, representing a critical tool in modern drug discovery. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
